![molecular formula C19H21N3O4 B7453547 4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide](/img/structure/B7453547.png)
4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DDAOB, and it is a derivative of the benzamide family of compounds. DDAOB has been synthesized through various methods and has been studied extensively to understand its mechanism of action and potential benefits.
作用机制
DDAOB exerts its anti-inflammatory effects by inhibiting the activation of the NF-kB pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and its inhibition by DDAOB leads to a reduction in inflammation. DDAOB also inhibits the production of reactive oxygen species (ROS), which are known to contribute to inflammation.
Biochemical and Physiological Effects:
DDAOB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, DDAOB has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. DDAOB has also been shown to have anti-tumor properties and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of DDAOB is its high purity and stability, making it suitable for use in scientific research applications. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of DDAOB is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on DDAOB. One potential area of research is the development of novel formulations of DDAOB that improve its solubility and bioavailability. Another area of research is the investigation of DDAOB's potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DDAOB and its potential side effects.
Conclusion:
In conclusion, 4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide is a promising compound that has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and potential side effects, but DDAOB shows great promise as a therapeutic agent.
合成方法
DDAOB can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzamide with 2,3-dimethylaniline. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, DDAOB. This synthesis method has been optimized to produce high yields of pure DDAOB, making it suitable for scientific research applications.
科学研究应用
DDAOB has been studied extensively for its potential therapeutic applications. One of the most promising applications of DDAOB is its use as an anti-inflammatory agent. Studies have shown that DDAOB can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. This makes DDAOB a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
属性
IUPAC Name |
4-[2-[[2-(2,3-dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-4-3-5-16(13(12)2)22-17(23)10-21-18(24)11-26-15-8-6-14(7-9-15)19(20)25/h3-9H,10-11H2,1-2H3,(H2,20,25)(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFJNAGMOHAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)COC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7453475.png)
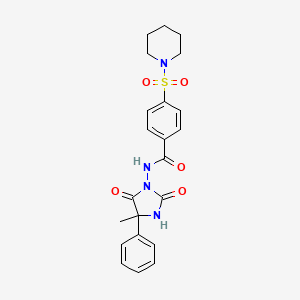
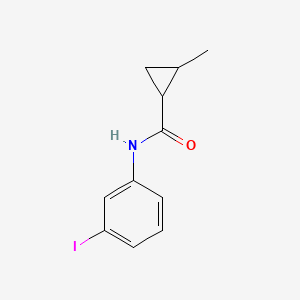
![[2-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7453504.png)
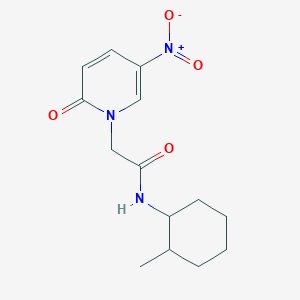
![2-[[4-(3,4-Dichlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7453518.png)
![1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B7453533.png)
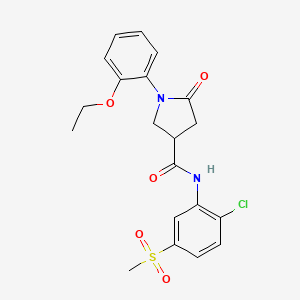
![4-acetyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7453555.png)
![2-[1-[[5-(4-Tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7453557.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7453559.png)
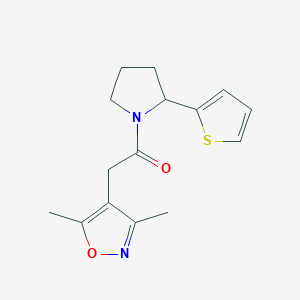
![4-[2-Hydroxy-3-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propoxy]benzonitrile](/img/structure/B7453566.png)